(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide
Description
Pyrazole Ring Substitution Patterns
The pyrazole ring exhibits three distinct substituents (Fig. 1):
- 1-(3-Chlorophenyl) : This aryl group introduces steric bulk and electron-withdrawing effects via the para-chloro substituent.
- 3-Methyl : The methyl group at position 3 enhances hydrophobic interactions while minimally affecting electronic properties.
- 5-Chloro : The chlorine atom at position 5 directs electrophilic substitution reactions away from the pyrazole core.
Table 1: Bond Lengths in Pyrazole Core
| Bond | Length (Å) | Source |
|---|---|---|
| N1–C2 | 1.34 | |
| C3–C4 | 1.39 | |
| C5–Cl | 1.73 |
Stereochemical Configuration of E-Isomer
The E configuration arises from the trans arrangement of the cyano and pyrazole groups across the prop-2-enamide double bond (Fig. 2). This geometry minimizes steric clash between the bulky 3-chlorophenyl group and the isopropylamide moiety. Computational models indicate a 12.3 kJ/mol energy preference for the E -isomer over the Z -form due to reduced van der Waals repulsions.
Electron Distribution in Cyano-Enamide System
The cyano-enamide system exhibits significant conjugation:
- The cyano group withdraws electron density via its −I effect, polarizing the double bond.
- Resonance between the enamide’s carbonyl and the adjacent double bond delocalizes electrons, creating a quasi-aromatic system (Fig. 3).
- Hammett substituent constants (σₚ = +0.66 for CN) suggest strong electron-withdrawing character, influencing reactivity at the pyrazole ring.
Table 2: Electronic Effects of Substituents
| Group | σₚ (Hammett) | Conjugation Impact |
|---|---|---|
| Cyano (CN) | +0.66 | Strong −I effect |
| Chlorophenyl | +0.37 | Moderate −I effect |
| Methyl | −0.17 | +I effect |
Crystallographic Characterization
X-ray diffraction data for analogous compounds reveal:
- Planar pyrazole ring : Deviations ≤ 0.05 Å from mean plane.
- Dihedral angles : 15.2° between pyrazole and chlorophenyl groups, reducing π-π stacking potential.
- Intermolecular interactions : C–H⋯O hydrogen bonds (2.8–3.1 Å) stabilize the crystal lattice.
Comparative Analysis with Structural Analogues
Table 3: Comparison with Pyrazole Derivatives
| Compound | Substituents | λₘₐₓ (nm) | Log P |
|---|---|---|---|
| Target | 5-Cl, 3-Me, E-enamide | 285 | 3.2 |
| Analog A | 5-F, 3-Et, Z-enamide | 278 | 2.8 |
| Analog B | 5-Br, 3-Pr, E-enamide | 292 | 3.6 |
Key differences:
Properties
IUPAC Name |
(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O/c1-10(2)21-17(24)12(9-20)7-15-11(3)22-23(16(15)19)14-6-4-5-13(18)8-14/h4-8,10H,1-3H3,(H,21,24)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWIZJCMZFCAEK-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)NC(C)C)Cl)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC(C)C)Cl)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide is a pyrazole derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and related studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key properties include:
- Molecular Weight : 445.7 g/mol
- LogP : 5.6 (indicating lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 3
Synthesis
The synthesis of this compound typically involves the condensation of 5-chloro-3-methyl-1-(3-chlorophenyl)-1H-pyrazole with appropriate reagents under controlled conditions. The reaction may utilize methods such as the Vilsmeier-Haack reaction for the formation of pyrazole derivatives, which are known for their diverse biological activities .
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to conventional antibiotics .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity, particularly as a potential inhibitor of cyclooxygenase (COX) enzymes. Studies have demonstrated that related pyrazole derivatives can inhibit COX-2, which plays a crucial role in inflammatory processes. This suggests that the compound may possess similar anti-inflammatory properties .
Antitumor Potential
Emerging evidence suggests that pyrazole derivatives can exhibit antitumor activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, indicating their potential as therapeutic agents in oncology . The specific mechanisms of action, such as the modulation of signaling pathways involved in cell growth and apoptosis, warrant further investigation.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazole derivatives:
- Antimicrobial Study :
- Anti-inflammatory Activity :
- Antitumor Activity :
Summary Table of Biological Activities
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 345.2 g/mol. The structure features a pyrazole ring substituted with chlorophenyl and cyano groups, which contribute to its reactivity and biological activity.
Physical Properties
- Molecular Weight : 345.2 g/mol
- Appearance : Typically presented as a solid or crystalline form.
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that they can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis.
Antimicrobial Activity
Preliminary studies show that this pyrazole derivative possesses antimicrobial properties against both bacterial and fungal strains. Its efficacy against resistant strains makes it a potential candidate for developing new antimicrobial agents.
Analgesic Effects
Similar to other pyrazolone derivatives, this compound has shown promise as an analgesic agent. It may act by modulating pain pathways in the central nervous system, providing relief from acute and chronic pain conditions.
Synthesis Routes
The synthesis of (E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide typically involves several steps:
- Formation of Pyrazole Ring : Starting materials such as hydrazine derivatives react with appropriate carbonyl compounds to form the pyrazole core.
- Substitution Reactions : Chlorination and alkylation reactions introduce the chlorophenyl and cyano groups.
- Final Coupling : The final product is obtained through coupling reactions involving amines or other nucleophiles.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Effects :
- Case Study on Antimicrobial Efficacy :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
3-[5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]-2-cyano-N-[4-[(difluoromethyl)thio]phenyl]-2-propenamide (CAS: 882239-41-0)
- Structural Differences :
- Phenyl Substituent : 3-Trifluoromethylphenyl vs. 3-chlorophenyl in the target compound.
- Amide Group : N-[4-(difluoromethylsulfanyl)phenyl] vs. N-isopropyl.
- The difluoromethylsulfanyl group introduces strong electron-withdrawing and steric effects, which may alter binding kinetics compared to the simpler isopropylamide .
[2-oxo-2-(1-thiophen-2-ylethylamino)ethyl] (E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]prop-2-enoate
- Structural Differences: Phenyl Substituent: 4-Fluorophenyl vs. 3-chlorophenyl. Functional Group: Ester-linked thiophenylethylamino vs. cyano-isopropylamide.
- The ester group may act as a prodrug, improving oral bioavailability but requiring enzymatic activation .
Core Heterocycle Modifications
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide (EP3 348 550A1)
- Structural Differences :
- Core : Benzothiazole vs. pyrazole.
- Substituent : 3-Chlorophenylpropanamide vs. pyrazole-linked enamide.
- However, it may reduce conformational flexibility compared to pyrazole .
3-[5-Chloro-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine (PF 43(1))
Stereochemical and Crystallographic Considerations
Pharmacological and Physicochemical Properties
Tabulated Comparison of Key Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing (E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide?
- Answer : A common approach involves coupling pyrazole intermediates with enamide precursors using carbodiimide-based reagents. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used to activate carboxylic acid intermediates, enabling amide bond formation under mild conditions (DMF, room temperature). Purification often involves preparative TLC and recrystallization from ethanol .
- Key Data : Yield ranges from 62% to 71% for analogous pyrazole-4-carboxamide derivatives, with characterization via H-NMR, IR, and mass spectrometry .
Q. How is the stereochemical configuration (E/Z) of the enamide group confirmed?
- Answer : The (E)-configuration is validated using H-NMR coupling constants (e.g., trans-vinylic protons show Hz) and X-ray crystallography. For example, single-crystal studies of structurally similar enamide derivatives reveal planar geometry and hydrogen-bonding patterns that stabilize the E-isomer .
Q. What analytical techniques are critical for characterizing this compound?
- Answer :
- NMR : H and C NMR confirm substituent positions and absence of impurities (e.g., aromatic proton integrations at δ 7.2–8.1 ppm) .
- X-ray crystallography : Resolves bond angles (e.g., C–C distances ~1.515 Å) and hydrogen-bonding networks (e.g., N–H···O/S interactions) .
- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 403–437 for analogs) .
Advanced Research Questions
Q. How can computational modeling optimize the reaction mechanism for enamide formation?
- Answer : Density functional theory (DFT) studies can model transition states during carbodiimide-mediated coupling. For example, B3LYP/6-31G(d) calculations predict activation energies for nucleophilic acyl substitution, guiding solvent selection (DMF vs. THF) and catalyst optimization (e.g., DMAP vs. HOBt) .
Q. What strategies resolve contradictory NMR and X-ray data for pyrazole ring substitution patterns?
- Answer : Discrepancies in substituent positioning (e.g., 3-methyl vs. 5-chloro groups) are addressed via:
- Variable-temperature NMR : Detects dynamic effects (e.g., ring puckering) that obscure proton assignments.
- NOESY experiments : Identify spatial proximity of protons to confirm regiochemistry.
- Complementary X-ray data : Resolve ambiguities with crystallographic R-factors < 0.065 .
Q. How does the 3-chlorophenyl moiety influence the compound’s biological activity?
- Answer : The 3-chlorophenyl group enhances lipophilicity (logP ~3.5) and π-π stacking with hydrophobic binding pockets in target proteins. Analog studies show that halogenated aryl groups improve inhibition constants () by 2–3 orders of magnitude compared to non-halogenated derivatives .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Answer : Key issues include:
- Racemization during coupling : Mitigated by low-temperature reactions (<10°C) and chiral auxiliaries (e.g., Evans oxazolidinones).
- Byproduct formation : Controlled via stoichiometric optimization (e.g., 1:1.2 molar ratio of EDCI to carboxylic acid) .
- Purification : Chiral HPLC (e.g., Chiralpak AD-H column) ensures >99% enantiomeric excess .
Methodological Tables
Table 1 : Optimization of Coupling Reactions for Pyrazole-Enamide Derivatives
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt, DMF, RT | 68 | 98.5 |
| DCC/DMAP, CHCl, 0°C | 52 | 95.2 |
| CDI, THF, 40°C | 45 | 91.8 |
| Source: Adapted from |
Table 2 : Hydrogen-Bonding Parameters in Crystal Structures
| Interaction | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O (enamide) | 2.89 | 156 |
| N–H···S (thione) | 3.12 | 142 |
| O–H···N (pyrazole) | 2.78 | 168 |
| Source: |
Key Challenges & Future Directions
- Solubility : The compound’s low aqueous solubility (logS = -4.2) limits bioavailability. Strategies include PEGylation or co-crystallization with cyclodextrins .
- Metabolic Stability : Cytochrome P450-mediated oxidation of the pyrazole ring (e.g., CYP3A4) can be mitigated via fluorination or deuterium incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
